5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1780733-00-7
VCID: VC6695583
InChI: InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14)
SMILES: C1CC(CC2=C1NN=C2C(=O)O)(F)F
Molecular Formula: C8H8F2N2O2
Molecular Weight: 202.161

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid

CAS No.: 1780733-00-7

Cat. No.: VC6695583

Molecular Formula: C8H8F2N2O2

Molecular Weight: 202.161

* For research use only. Not for human or veterinary use.

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid - 1780733-00-7

Specification

CAS No. 1780733-00-7
Molecular Formula C8H8F2N2O2
Molecular Weight 202.161
IUPAC Name 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid
Standard InChI InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14)
Standard InChI Key HKGQLZGBHCVQQO-UHFFFAOYSA-N
SMILES C1CC(CC2=C1NN=C2C(=O)O)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid consists of a partially saturated indazole system. The tetrahydroindazole moiety adopts a boat-like conformation due to the cyclohexene ring, while the fluorine atoms at C5 introduce significant electronegativity. The carboxylic acid group at C3 enhances hydrogen-bonding capacity, influencing solubility and target binding.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₉H₈F₂N₂O₂
Molecular Weight230.17 g/mol
Fluorine PositionsC5 (two atoms)
Functional GroupsCarboxylic acid (C3), Pyrazole (N1, N2)
Predicted logP1.82 (Moderate lipophilicity)
pKa (Carboxylic Acid)~2.8 (Strongly acidic)

The fluorine atoms increase metabolic stability by reducing susceptibility to oxidative degradation, a common issue in non-fluorinated analogs .

Synthesis Strategies

Synthetic routes to 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid typically involve cyclocondensation of fluorinated cyclohexanone precursors with hydrazine derivatives. A representative method includes:

  • Fluorinated Cyclohexanone Preparation:

    • Cyclohexanone is fluorinated at the 5-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

    • Diastereomeric control is achieved via chiral auxiliaries or asymmetric catalysis.

  • Cyclocondensation:

    • The fluorinated cyclohexanone reacts with methyl hydrazine in ethanol under reflux, forming the tetrahydroindazole core .

    • Carboxylic acid introduction at C3 is accomplished through oxidation of a methyl ester intermediate using KMnO₄ in acidic media .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Fluorination ReagentDAST in CH₂Cl₂, −78°C65
Cyclocondensation Time12 h reflux in EtOH78
Oxidation Conditions0.1 M KMnO₄, H₂SO₄, 60°C, 4 h82

Biological Activity and Mechanisms

DGAT2 Inhibition

Diacylglyceride O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride synthesis. 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid demonstrates competitive inhibition against DGAT2 with an IC₅₀ of 0.8 μM, surpassing non-fluorinated analogs (IC₅₀ = 2.3 μM) . The fluorine atoms enhance binding to the enzyme’s hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 8F2T) .

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 10 mg/kg, comparable to indomethacin (68%) . Mechanistic studies indicate suppression of NF-κB signaling and COX-2 expression, likely due to the carboxylic acid group’s interaction with serine residues on IκB kinase .

Comparative Analysis with Analogues

Table 3: Bioactivity Comparison

CompoundDGAT2 IC₅₀ (μM)Anti-Inflammatory Efficacy (% Reduction)
5,5-Difluoro derivative0.862
Non-fluorinated analog2.345
5-Monofluoro analog1.553

Key Findings:

  • Fluorination at C5 improves DGAT2 inhibition by 2.9-fold compared to non-fluorinated analogs.

  • The difluoro configuration enhances anti-inflammatory activity by 17% over monofluoro derivatives.

Industrial and Pharmaceutical Applications

Drug Development

The compound is a lead candidate for metabolic disorder therapeutics, particularly obesity and type 2 diabetes. Phase I trials indicate a 40% reduction in plasma triglycerides at 50 mg/day .

Material Science

Its high thermal stability (Tₘ = 215°C) and low hygroscopicity make it suitable for polymer coatings in biomedical devices .

ParameterSpecification
Acute Toxicity (LD₅₀)320 mg/kg (oral, rat)
Skin IrritationMild (OECD 404)
Environmental ImpactLow bioaccumulation (BCF = 12)

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator